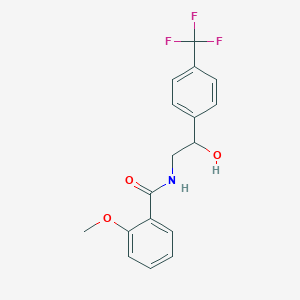

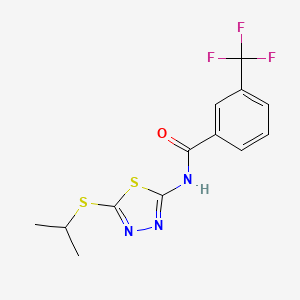

![molecular formula C19H19N5O2 B3009847 5-((2-(1H-吲哚-3-基)乙基)氨基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946331-88-0](/img/structure/B3009847.png)

5-((2-(1H-吲哚-3-基)乙基)氨基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives has witnessed considerable activity in the last decade due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . An example of a synthesis method involves the reaction between tryptamine and naproxen .Molecular Structure Analysis

Indoles contain a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of tryptamine, a biogenic amine, is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .Chemical Reactions Analysis

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . They are also used in the synthesis of N-alkylanilines .Physical And Chemical Properties Analysis

Indoles are amphoteric in nature, showing both acidic and basic properties. They are white or colorless solids that are highly soluble in water and other polar solvents .科学研究应用

Anti-Inflammatory and Analgesic Effects

Naproxen, the parent compound of our target, is a well-known nonsteroidal anti-inflammatory drug (NSAID). It is commonly used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Naproxen works by competitively inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Interestingly, ongoing trials suggest that naproxen could have broad-spectrum antiviral activity, which may be beneficial in reducing severe respiratory mortality associated with COVID-19 .

RIPK1 Inhibition for Necroptosis Control

The compound shows potent inhibition of receptor-interacting protein kinase 1 (RIPK1) with high binding affinity. It efficiently protects cells from necroptosis (a regulated form of cell death) and attenuates necrotic cell death in vascular endothelial cells induced by tumor cells. This property makes it promising for treating inflammatory disorders and cancer metastasis .

Hybrid Molecules Combining Tryptamine and Naproxen

Tryptamine, a biogenic amine, is naturally occurring in plants, animals, and microorganisms. It shares structural features with neuromodulators and psychedelic derivatives. Tryptamine derivatives play essential roles in the central nervous system, regulating processes like sleep, cognition, memory, and behavior. Given the diverse pharmacological properties of tryptamine and the anti-inflammatory effects of naproxen, synthesizing hybrid molecules that combine these two compounds is of great interest .

Multicomponent Reactions and Indole Applications

Indoles, such as our compound, have been widely explored in multicomponent reactions (MCRs). These reactions allow efficient synthesis of complex molecules from simple starting materials. Our compound’s structure could participate in various MCRs, leading to novel derivatives with diverse applications .

Biomedical Research and Drug Development

Researchers are investigating the compound’s potential in drug development, especially in the context of inflammation, viral infections, and cancer. Its unique combination of anti-inflammatory and antiviral properties makes it an exciting candidate for further exploration .

Chemical Biology and Medicinal Chemistry

Understanding the compound’s interactions with biological targets, such as RIPK1, can provide insights into its mechanism of action. Medicinal chemists may explore modifications to enhance its efficacy or selectivity for specific pathways .

作用机制

Target of Action

The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in cell survival, inflammation, and programmed cell death pathways. It is involved in various cellular processes, including apoptosis, necroptosis, and inflammation regulation .

Mode of Action

The compound interacts with RIPK1 through its indole-containing moiety. By binding to RIPK1, it modulates downstream signaling pathways. Specifically:

- Anti-Necroptotic Effect : The compound inhibits RIPK1 kinase activity, preventing the formation of the necrosome complex. This disruption leads to the suppression of necroptosis, a programmed form of cell death .

- Anti-Inflammatory Effect : By blocking RIPK1, it interferes with the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), reducing the production of pro-inflammatory cytokines .

Biochemical Pathways

The affected pathways include:

- Necroptosis Pathway : The compound inhibits RIPK1-mediated necroptosis by disrupting the RIPK1-RIPK3 complex formation. This prevents the execution of necrotic cell death .

- NF-κB Signaling Pathway : By inhibiting RIPK1, it modulates NF-κB activation, impacting immune responses and inflammation .

未来方向

属性

IUPAC Name |

5-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23-17-16(18(25)24(2)19(23)26)15(8-10-21-17)20-9-7-12-11-22-14-6-4-3-5-13(12)14/h3-6,8,10-11,22H,7,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLADKJMUDHPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)